molecular formula C22H20N2O B11500713 1-(3-methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole

1-(3-methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole

Cat. No.: B11500713
M. Wt: 328.4 g/mol
InChI Key: VZOJTLZZPYMSFU-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-METHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction using phenol and a suitable alkylating agent, such as chloromethyl ether.

    Attachment of the 3-Methylphenylmethyl Group: The 3-methylphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-METHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the benzimidazole core, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents (e.g., chloromethyl ether) in the presence of a base or Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s benzimidazole core is known for its potential as an antimicrobial, antiviral, and anticancer agent. Researchers are exploring its efficacy against various pathogens and cancer cell lines.

    Chemical Biology: The compound can be used as a probe to study biological processes involving benzimidazole derivatives, such as enzyme inhibition and receptor binding.

    Material Science: Due to its unique chemical structure, the compound may be investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial effects. The phenoxymethyl and 3-methylphenylmethyl groups can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

    2-Phenylbenzimidazole: A simpler benzimidazole derivative with similar biological activities but lacking the additional substituents.

    1-(Phenoxymethyl)benzimidazole: Similar to the target compound but without the 3-methylphenylmethyl group.

    3-Methylbenzimidazole: Contains the 3-methyl group but lacks the phenoxymethyl substituent.

Uniqueness: 1-[(3-METHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the phenoxymethyl and 3-methylphenylmethyl groups, which enhance its chemical properties and potential applications. These substituents can improve the compound’s solubility, stability, and binding affinity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-2-(phenoxymethyl)benzimidazole

InChI

InChI=1S/C22H20N2O/c1-17-8-7-9-18(14-17)15-24-21-13-6-5-12-20(21)23-22(24)16-25-19-10-3-2-4-11-19/h2-14H,15-16H2,1H3

InChI Key

VZOJTLZZPYMSFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4

Origin of Product

United States

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